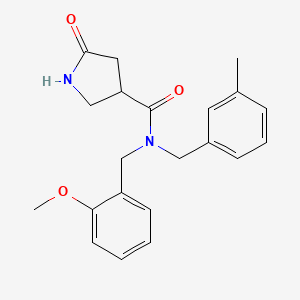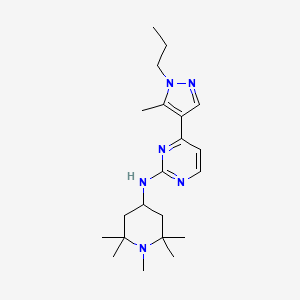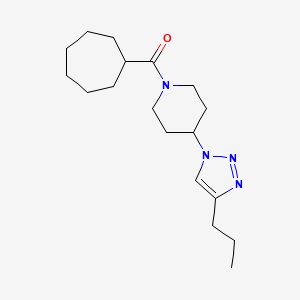![molecular formula C22H34N4O2 B5905050 N',N'''-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)](/img/structure/B5905050.png)
N',N'''-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’,N’‘’-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups. They have a wide range of applications, including use in the manufacture of plastics, pharmaceuticals, and in chemical research .
Molecular Structure Analysis
The molecular structure of “N’,N’‘’-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)” would be expected to contain a central phenylene group (a benzene ring), with two urea groups attached at the 1 and 3 positions of the ring. Each urea group would be expected to contain a carbonyl group (C=O) flanked by two cyclohexylamine groups (-NH-cyclohexane) .Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, particularly those involving the carbonyl group or the amine groups. They can act as both nucleophiles and electrophiles, and can undergo reactions such as hydrolysis, condensation, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of urea derivatives might include solubility in polar solvents, ability to form hydrogen bonds, and reactivity with acids and bases .Wissenschaftliche Forschungsanwendungen
Fluorescence Chemosensing
L: is a fluorescent di-imine compound synthesized through a classical Schiff-base reaction between 2,2’-[1,3-phenylene-bis-(methyleneoxy)]dibenzaldehyde and 1-naphthylmethylamine . Its unique structure contains two naphthalene groups, which contribute to its fluorescence properties. Here’s why it matters:
- Fluorescence chemosensors : These compounds exhibit changes in fluorescence properties upon interaction with specific analytesL could serve as a potential fluorescence chemosensor due to its ability to detect analytes even at low concentrations .
Crystal Engineering
In crystallography, L has been studied alongside 1,3-bis(methylpyridinium benzene) as an organic divalent cation . The resulting complex shows a 3D framework linked through extensive hydrogen bonding interactions. This field explores how molecular components assemble into crystalline structures, and L contributes to our understanding of crystal engineering.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c27-21(25-19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(28)26-20-12-5-2-6-13-20/h7-9,14,19-20H,1-6,10-13,15-16H2,(H2,23,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNICWJITUQDRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC(=CC=C2)CNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(hydroxymethyl)propyl]-4-oxo-N-(3-thienylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5904979.png)
![N-cyclopentyl-4-[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutanamide](/img/structure/B5904989.png)


![N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide](/img/structure/B5905021.png)
![3-[ethyl(4-ethylbenzyl)amino]propane-1,2-diol](/img/structure/B5905022.png)
![N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide](/img/structure/B5905035.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)
![2,6-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenyl acetate](/img/structure/B5905059.png)
![4-[1,3-dimethyl-4-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B5905069.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-methyl-2-thienyl)methyl]pyrimidin-2-amine](/img/structure/B5905077.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)
